![molecular formula C17H15FN2 B4168288 6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4168288.png)
6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Overview
Description
6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has been extensively researched for its potential application in the field of medicine. It is a member of the cyclopenta[c]quinoline family of compounds and is known for its unique structural properties. In
Mechanism of Action
The mechanism of action of 6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell division and proliferation. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and may also have anti-angiogenic properties.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has also been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, and may also have neuroprotective properties. The compound has also been studied for its potential use as an anti-viral agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is its potent anti-cancer activity. This makes it an attractive target for further research in the field of oncology. However, the compound also has some limitations for use in lab experiments. It is relatively expensive to synthesize, and may be difficult to obtain in large quantities. In addition, its mechanism of action is not fully understood, which may make it challenging to develop into a viable therapeutic agent.
Future Directions
There are many potential future directions for research on 6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of focus could be on further elucidating the compound's mechanism of action, which could potentially lead to the development of more effective anti-cancer therapies. Another area of interest could be on exploring the compound's potential use as an anti-inflammatory or neuroprotective agent. Finally, there may be opportunities to develop new synthetic routes for the compound that could make it more accessible for use in lab experiments.
Scientific Research Applications
The unique structural properties of 6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline make it an attractive target for scientific research. It has been studied extensively for its potential application in the field of medicine, particularly in the area of cancer research. The compound has been shown to have potent anti-cancer activity in vitro, and has also demonstrated efficacy in animal models of cancer.
properties
IUPAC Name |
6-fluoro-4-pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2/c18-14-8-4-7-12-11-5-3-6-13(11)17(20-16(12)14)15-9-1-2-10-19-15/h1-5,7-11,13,17,20H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWFWFNOWIQSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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